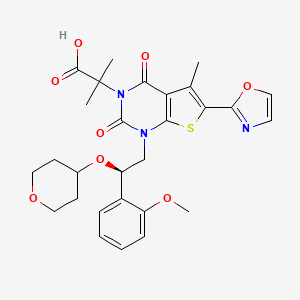
NIBR-0213
Descripción general
Descripción
NIBR-0213 es un antagonista potente y selectivo del subtipo 1 del receptor de esfingosina 1-fosfato (S1P1). Este compuesto ha demostrado una eficacia significativa en la reducción del recuento de linfocitos en sangre periférica y se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades autoinmunitarias como la esclerosis múltiple .
Mecanismo De Acción
NIBR-0213 ejerce sus efectos al antagonizar selectivamente el receptor S1P1. Este receptor juega un papel crucial en la regulación de la salida de linfocitos de los órganos linfáticos. Al bloquear S1P1, this compound evita que los linfocitos entren en el torrente sanguíneo, lo que reduce la inflamación y la respuesta inmune .
Análisis Bioquímico
Biochemical Properties
NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. This compound exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . This compound interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. This compound influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . This compound acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that this compound can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, this compound at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, this compound affects the metabolic flux and levels of metabolites involved in immune cell trafficking .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . This compound’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de NIBR-0213 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que la síntesis implica el uso de reactivos y catalizadores específicos para lograr la selectividad y potencia deseadas .
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
NIBR-0213 principalmente experimenta reacciones típicas de compuestos orgánicos, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto.
Reducción: Esta reacción puede utilizarse para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto de herramienta para estudiar el papel de S1P1 en diversas vías bioquímicas.
Biología: Se investiga por sus efectos en el tráfico de linfocitos y la respuesta inmune.
Medicina: Se explora como un posible agente terapéutico para enfermedades autoinmunitarias como la esclerosis múltiple.
Industria: Posibles aplicaciones en el desarrollo de nuevos medicamentos dirigidos a S1P1
Comparación Con Compuestos Similares
Compuestos Similares
Fingolimod: Un agonista del receptor S1P1 utilizado en el tratamiento de la esclerosis múltiple.
W146: Otro antagonista de S1P1 con diferentes propiedades farmacocinéticas.
VPC44116: Un antagonista de S1P1 estudiado por sus efectos en el tráfico de linfocitos
Unicidad de NIBR-0213
This compound es único debido a su alta selectividad y potencia como antagonista de S1P1. A diferencia de otros compuestos, ha demostrado efectos duraderos en la salida de linfocitos después de la administración oral, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


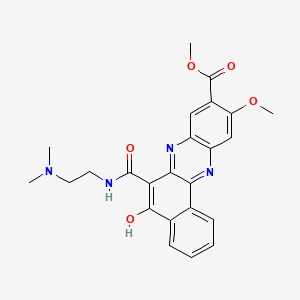

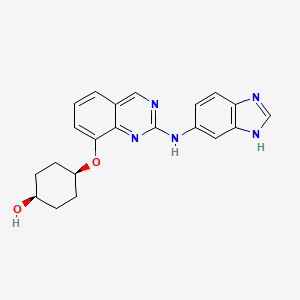
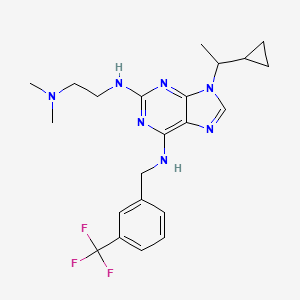
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


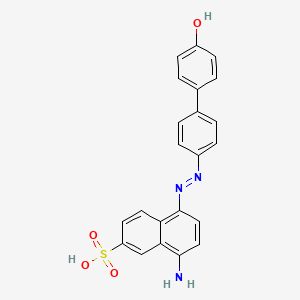


![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
